molecular formula C15H20N2O4S B2633040 N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418723-07-4

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide

Cat. No. B2633040
CAS RN: 2418723-07-4
M. Wt: 324.4
InChI Key: AUZYIRHWNCBBFO-UHFFFAOYSA-N
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Description

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide, also known as Boc-4-piperidinemethanol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents, and it has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In cancer cells, it has been found to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. In Alzheimer's disease, it works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been found to have various biochemical and physiological effects in the body. In cancer cells, it has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In Alzheimer's disease, it has been found to improve cognitive function and memory by inhibiting the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol in lab experiments include its low toxicity, high solubility, and potential as a therapeutic agent for various diseases. However, its limitations include its relatively high cost and complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol. One potential direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for widespread use in research.

Synthesis Methods

The synthesis of N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol is typically achieved through a multi-step process, starting with the reaction between piperidine and benzene sulfonyl chloride to form N-benzylpiperidine. This compound is then reacted with epichlorohydrin to form N-benzyl-4-(oxiranylmethyl)piperidine, which is then treated with Boc anhydride to form the final product, N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol.

Scientific Research Applications

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamidedinemethanol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been found to have promising anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, with studies showing that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(14-11-21-14)16-10-12-6-8-17(9-7-12)22(19,20)13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZYIRHWNCBBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide

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